molecular formula C14H15FN2O2 B048955 1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone CAS No. 84163-10-0

1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone

Cat. No.: B048955
CAS No.: 84163-10-0
M. Wt: 262.28 g/mol
InChI Key: PZNSVLCWHLHDLK-UHFFFAOYSA-N
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Description

1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone is a chemical compound with the molecular formula C14H15FN2O2 and a molecular weight of 262.28 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Scientific Research Applications

1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic effects and mechanisms of action.

    Industry: It is used in the development of new materials and chemical processes.

Preparation Methods

The synthesis of 1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone involves several steps. One common method includes the reaction of hydroximinoyl chlorides with iodinated terminal alkynes under mild conditions . Another approach involves the use of triethylamine and other reagents to facilitate the reaction . Industrial production methods may vary, but they typically involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium carbonate.

The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms .

Comparison with Similar Compounds

1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone can be compared with other similar compounds, such as:

  • 1-(4-(5-Chlorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone
  • 1-(4-(5-Bromobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone
  • 1-(4-(5-Methylbenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone

These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical properties and biological activities .

Properties

IUPAC Name

1-[4-(5-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2O2/c1-9(18)17-6-4-10(5-7-17)14-12-8-11(15)2-3-13(12)19-16-14/h2-3,8,10H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZNSVLCWHLHDLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C2=NOC3=C2C=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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